molecular formula C7H10N2O B1274040 2-Hydroxy-4-pyridylethylamine CAS No. 92521-18-1

2-Hydroxy-4-pyridylethylamine

Cat. No. B1274040
CAS RN: 92521-18-1
M. Wt: 138.17 g/mol
InChI Key: XYIUAYKSHAYZDY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-pyridylethylamine is a compound that can be associated with the broader class of hydroxylamine derivatives. These compounds are characterized by the presence of a hydroxylamine functional group, which is an amine (NH2) with a hydroxyl group (OH) attached. The specific structure of 2-Hydroxy-4-pyridylethylamine is not detailed in the provided papers, but it can be inferred that it is related to the chemistry of hydroxylamines and pyridine derivatives.

Synthesis Analysis

The synthesis of related hydroxylamine compounds involves the use of 2-halopyridines and 2-methyl-2-nitrosopropane with magnesium-halogen exchange, as described in the synthesis of N-tert-butyl-N-2-pyridylhydroxylamines . The use of Turbo Grignard is noted to generate the metallo-2-pyridyl intermediate more reliably than alkyllithium reagents . Another related synthesis involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid to produce 2-hydroxypyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-4-pyridylethylamine can be complex, with the possibility of tautomerism as seen in the study of 2-hydroxypyrazolo[1,5-a]pyridine . The crystal structure of a related compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals a non-planar molecule with almost co-planar conjugated rings and trans-positioned hydroxyl groups .

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives can vary significantly depending on the substitution pattern on the pyridyl ring. For instance, 2-hydroxypyrazolo[1,5-a]pyridine undergoes nitrosation, nitration, and bromination at the C-3 position . The compound also reacts with diazomethane and dimethyl sulfate to give different methylation products . In another example, the reaction of 4-pyrones with hydroxylamine yields hydroxyamino derivatives, which can further react under specific conditions to form azoxy or azo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For example, the blue-emitting organic compound 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits intense blue emission at 432 nm upon 323 nm excitation in the solid state and has been used in an electroluminescent (EL) device . The thermal stability of such compounds can be assessed using thermogravimetric analysis (TGA) . The electrochemical properties of substituted 2-pyridylhydroxylamines can be tuned by varying the substitution pattern, which affects the potential of the nitroxyl/oxoammonium redox couple .

Scientific Research Applications

Biochemical Applications

2-Hydroxy-4-pyridylethylamine has been used in biochemical applications, particularly in the covalent immobilization of oligonucleotides and hybridization processes. Polytyramine films, derived from the electrooxidation of 4-hydroxyphenylethylamine, present reactive amine groups per moiety. These films have shown high hybridization capacity, facilitating the immobilization of oligonucleotides via a phosphoramidate covalent bond, yielding high surface concentrations of bound oligonucleotides. This attribute makes them particularly useful in biochemical assays and diagnostics (Tran et al., 2003; Tran et al., 2003).

Material Chemistry

In material chemistry, 2-Hydroxy-4-pyridylethylamine and its derivatives have been utilized in the creation of complex structures. For instance, nonanuclear lanthanide clusters with a sandglass-like topology have been developed, displaying both magnetic and optical properties. The Dy(III) member of this family exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence, making these materials of interest in the field of functional materials and nanotechnology (Alexandropoulos et al., 2011).

Medicinal Chemistry

The compound has been a subject of interest in medicinal chemistry as well. For example, derivatives of 4-hydroxy-2-pyridone were evaluated for antitumour activity against 60 human tumour cell lines, with some derivatives exhibiting tumor growth inhibition activity (Cocco et al., 2000). The compound was also involved in the synthesis of multi-dimensional hybrid coordination polymers containing flexible organic ligands, which exhibit magnetic behavior due to the transition metal centers (Paz et al., 2005). Moreover, the compound has been associated with the synthesis of protein-polymer conjugates, demonstrating its utility in biochemical and pharmaceutical applications (White & Bode, 2018).

Chemical Synthesis

In the realm of chemical synthesis, 2-Hydroxy-4-pyridylethylamine and its analogs have facilitated various synthetic processes. For instance, they have been used in the synthesis of self-complementary betainic guanine model compounds (SchmidtAndreas & KindermannMarkus Karl, 2001). Moreover, these compounds have been key in the development of inhibitors for matrix metalloproteinases, showcasing their importance in the discovery of new therapeutic agents (Yan & Cohen, 2007).

properties

IUPAC Name

2-amino-1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUAYKSHAYZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395326
Record name 2-Hydroxy-4-pyridylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-pyridylethylamine

CAS RN

92521-18-1
Record name α-(Aminomethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92521-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-pyridylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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